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molecular formula C7H9ClN4 B170412 N4-Allyl-6-chloropyrimidine-4,5-diamine CAS No. 181304-94-9

N4-Allyl-6-chloropyrimidine-4,5-diamine

Cat. No. B170412
M. Wt: 184.62 g/mol
InChI Key: FTBSVFRUGUXZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859566B2

Procedure details

A mixture of 5-amino-4,6-dichloro pyrimidine (3.0 g, 0.018 mol) and allyl amine (1.5 ml, 0.020 mol) was taken in ethanol (30 ml) and heated at 80° C. for 16 hrs. Solvent was removed to get crude product which was further purified by column chromatography to get pure N*4*-Allyl-6-chloro-pyrimidine-4,5-diamine as off white solid (2.30 g, 68%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>C(O)C>[CH2:10]([NH:13][C:7]1[C:2]([NH2:1])=[C:3]([Cl:9])[N:4]=[CH:5][N:6]=1)[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
to get crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=NC=NC(=C1N)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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